molecular formula C19H15NO3 B6394625 3-(2-Benzyloxyphenyl)picolinic acid CAS No. 1258618-20-0

3-(2-Benzyloxyphenyl)picolinic acid

Cat. No.: B6394625
CAS No.: 1258618-20-0
M. Wt: 305.3 g/mol
InChI Key: NSWJBDRTDYLBAT-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)picolinic acid (CAS: 117523-29-2) is a picolinic acid derivative with a benzyloxy-substituted phenyl group at position 3 of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃ (molecular weight: 229.23 g/mol) .

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-16(10-6-12-20-18)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJBDRTDYLBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzyloxyphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-benzyloxybenzaldehyde.

    Condensation Reaction: The 2-benzyloxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 3-(2-Benzyloxyphenyl)picolinic acid.

Industrial Production Methods: While specific industrial production methods for 3-(2-Benzyloxyphenyl)picolinic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxybenzyl alcohol or benzyloxybenzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Benzyloxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations

  • 3-Methylpicolinic acid: Features a methyl group at position 3 of the pyridine ring. Synthesized from 2-amino-m-cresol with a 25% yield, it exhibits reduced steric hindrance compared to benzyloxy-substituted derivatives .
  • 4-Chloropicolinic acid: A chloro substituent at position 4, synthesized from 2-amino-4-chlorophenol with a 66% yield. The electron-withdrawing chlorine enhances stability and alters binding affinity .
  • 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid : Contains a methylenedioxyphenyl group at position 3. This substituent may enhance lipophilicity and bioavailability, making it relevant for drug design .

Positional Isomers

  • Nicotinic acid (pyridine-3-carboxylic acid) : The carboxylic acid group at position 3 (vs. position 2 in picolinic acid) eliminates its efficacy as an HPLC mobile phase additive, highlighting the critical role of substituent position in molecular interactions .

Functional Comparisons

Brominated and Alkoxy Derivatives

  • 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid (CAS: 321596-54-7): Bromine and methoxy groups enhance electrophilic reactivity, making it a candidate for cross-coupling reactions in pharmaceutical synthesis .
  • 3-(Benzyloxy)-5-bromopicolinic acid (CAS: 1393534-89-8): The bromine at position 5 facilitates further functionalization, such as Suzuki-Miyaura couplings .

Research Implications

  • Synthetic Efficiency : Substituents like chloro groups improve reaction yields, while bulky groups (e.g., methyl, benzyloxy) may hinder synthesis .
  • Analytical Utility : The positional specificity of picolinic acid underscores its role in chromatography, contrasting with nicotinic acid’s inactivity .
  • Pharmaceutical Potential: Brominated and benzodioxol-containing derivatives offer avenues for targeted drug development .

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